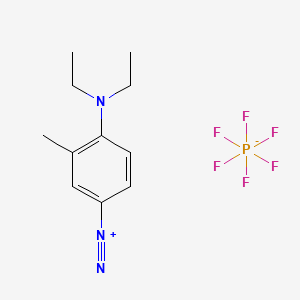
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate is a diazonium salt that is widely used in organic synthesis and various industrial applications. Diazonium salts are known for their versatility in forming azo compounds, which are essential in dye and pigment industries. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Diethylamino)-3-methylaniline. The process begins with the formation of the diazonium salt by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium salt. The resulting diazonium chloride is then treated with hexafluorophosphoric acid to precipitate the stable diazonium hexafluorophosphate salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be explosive under certain conditions. The use of automated systems ensures consistent quality and yield of the final product.
化学反应分析
Types of Reactions
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) cyanide, and water. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products, which are valuable in dye manufacturing.
Reduction Reactions: The primary amine, 4-(Diethylamino)-3-methylaniline, is regenerated.
科学研究应用
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: Diazonium salts are used in bioconjugation techniques to label proteins and nucleic acids.
Medicine: It is used in the development of diagnostic reagents and therapeutic agents.
Industry: The compound is used in the manufacture of colorants for textiles, plastics, and inks.
作用机制
The mechanism of action of 4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in substitution and coupling reactions to form new chemical bonds. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition.
相似化合物的比较
Similar Compounds
- 4-(Diethylamino)-3-methylbenzenediazonium chloride
- 4-(Diethylamino)-3-methylbenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-3-methylbenzenediazonium sulfate
Uniqueness
4-(Diethylamino)-3-methylbenzenediazonium hexafluorophosphate is unique due to its enhanced stability compared to other diazonium salts. The hexafluorophosphate anion provides superior stabilization, making it less prone to decomposition and safer to handle. This stability is particularly advantageous in industrial applications where consistent quality and safety are paramount.
属性
CAS 编号 |
68911-96-6 |
|---|---|
分子式 |
C11H16F6N3P |
分子量 |
335.23 g/mol |
IUPAC 名称 |
4-(diethylamino)-3-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H16N3.F6P/c1-4-14(5-2)11-7-6-10(13-12)8-9(11)3;1-7(2,3,4,5)6/h6-8H,4-5H2,1-3H3;/q+1;-1 |
InChI 键 |
FTFODHLBKKUHTH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




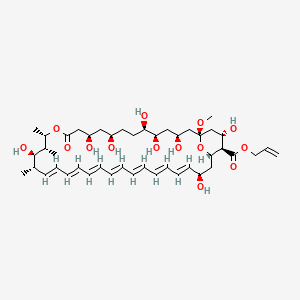

![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
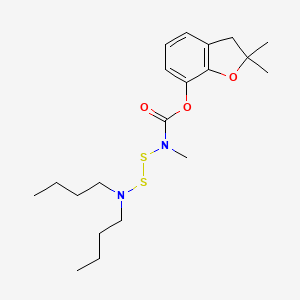
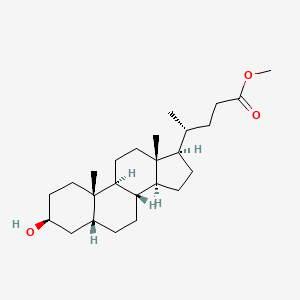
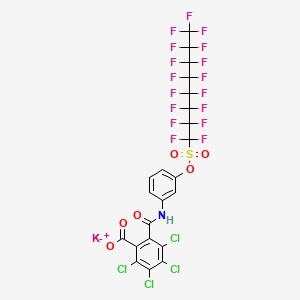


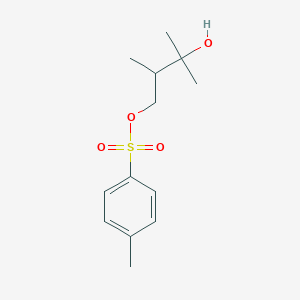

![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
